molecular formula C8H8N2O4 B1266634 (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone CAS No. 3741-24-0

(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone

Cat. No.: B1266634
CAS No.: 3741-24-0
M. Wt: 196.16 g/mol
InChI Key: VEUBNMYWDIAMNQ-UHFFFAOYSA-N
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Description

(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone, or BP2T, is a synthetic compound with a wide range of applications in the fields of science and technology. BP2T has been studied extensively in the past few decades due to its unique properties and potential to be used in a variety of applications. BP2T is a highly stable compound with a low toxicity, making it an attractive choice for use in laboratory experiments. BP2T is also a versatile compound, with applications in organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Polyimides Synthesis

(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone units have been used in the creation of new linear polymers. These polymers are synthesized through ring-coupling reactions and have been analyzed for their structural integrity and thermal behavior using techniques like IR, NMR spectroscopy, and thermogravimetric analysis (Găină & Gaina, 2007).

Molecular Structure Analysis

The molecular structure and conformation of derivatives of this compound, such as (1,1'-bipyrrolidine)-2,2'-dithione, have been determined using X-ray crystallography. This research contributes to understanding the structural properties of bipyrrolidine compounds (Michael et al., 1990).

Luminescent Material Development

Functionalized bipyrroles, including derivatives of this compound, have been investigated for their high luminescence at room temperature, making them potential candidates for use in electroluminescent devices and other applications requiring UV emission (Che et al., 2001).

Chiral Ligand and Auxiliary Applications

This compound has been used as a chiral motif in various asymmetric transformations, serving as chiral ligands, auxiliaries, and Lewis bases. Its physical and solubility properties have been studied, and its forms are commercially available (Li, 2012).

Chemical Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various derivatives of this compound. This includes studies on their structural and spectroscopic properties using techniques like FT-IR, NMR, and mass spectrometry, providing insights into the molecular nature and potential applications of these compounds (Demirci, 2020).

Metal Coordination Chemistry

The coordination chemistry of this compound derivatives with metals like ruthenium has been explored. These studies shed light on the chiral induction abilities and potential applications in the development of metal-organic frameworks and coordination complexes (Popowski et al., 2016).

Properties

IUPAC Name

1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUBNMYWDIAMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)N2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190850
Record name (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3741-24-0
Record name (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
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Record name N,N'-Bisuccinimide
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Record name (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
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Record name 1,1PR-BISUCCINIMIDE(N,NPR-BISUCCINIMIDYL)
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